(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid is a compound of interest in organic chemistry and biochemistry. It is a derivative of amino acids, specifically designed to protect the amino group during chemical reactions. The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid typically involves the protection of the amino group of an amino acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amino acid is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed using acids like trifluoroacetic acid (TFA) or mild reagents like oxalyl chloride in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Coupling: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Various nucleophiles depending on the desired substitution.
Coupling: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly used.
Major Products
Deprotection: The major product is the free amino acid.
Substitution: Products vary based on the nucleophile used.
Coupling: Peptides or peptide derivatives.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid is widely used in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of various biochemicals and pharmaceuticals.
Mechanism of Action
The primary function of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid is to protect the amino group during chemical reactions. The Boc group prevents unwanted side reactions by blocking the reactivity of the amino group. Upon completion of the desired reactions, the Boc group can be selectively removed to reveal the free amino group, allowing further functionalization or biological activity .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)pentanedioic acid
- (S)-2-((tert-Butoxycarbonyl)amino)butanedioic acid
- (S)-2-((tert-Butoxycarbonyl)amino)propanedioic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid is unique due to its specific chain length and the presence of the Boc-protected amino group. This makes it particularly useful in the synthesis of peptides with specific structural requirements. Its longer chain length compared to similar compounds allows for the formation of more complex peptide structures .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTDLMJRZPSKDM-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457683 |
Source
|
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77302-72-8 |
Source
|
Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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